molecular formula C14H18F2N2O2 B13319801 Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate

Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate

Cat. No.: B13319801
M. Wt: 284.30 g/mol
InChI Key: AKMLJOKRHDVQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C14H18F2N2O2. It is known for its unique structure, which includes a benzyl group, a difluoropiperidine ring, and a carbamate functional group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 3,3-difluoropiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidine ring is known to enhance binding affinity and selectivity, making the compound a valuable tool in biochemical studies. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3,3-difluoropiperidin-4-yl)carbamate
  • Benzyl (3,3-difluoropiperidin-4-yl)methylcarbamate

Uniqueness

Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoropiperidine ring enhances its stability and binding affinity compared to similar compounds .

Properties

IUPAC Name

benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c15-14(16)10-17-7-6-12(14)8-18-13(19)20-9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMLJOKRHDVQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CNC(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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